molecular formula C13H8ClIN2O2S B1392928 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-68-8

2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1392928
CAS No.: 1305324-68-8
M. Wt: 418.64 g/mol
InChI Key: MAHKWBKFIWRCPH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyrrolo[2,3-b]pyridine derivatives that began gaining scientific attention in the late twentieth century. The pyrrolo[2,3-b]pyridine scaffold, also known as seven-azaindole, was first systematically studied for its potential as a versatile building block in organic synthesis. Early research focused on understanding the fundamental reactivity patterns of the parent pyrrolo[2,3-b]pyridine system, which demonstrated unique properties due to the nitrogen atom incorporation within the indole-like framework.

The specific synthesis and characterization of this compound represents a more recent advancement in this field, driven by the need for highly functionalized heterocyclic compounds in medicinal chemistry. The compound was developed as researchers recognized the importance of introducing multiple halogen substituents and protecting groups to enhance synthetic versatility and biological activity. The phenylsulfonyl group serves dual purposes as both a protecting group for the nitrogen atom and as a handle for further chemical modifications. The strategic incorporation of both chlorine and iodine atoms provides complementary reactivity profiles, with iodine offering excellent leaving group properties for cross-coupling reactions and chlorine providing stability under various reaction conditions.

Historical development of this compound also reflects the evolution of synthetic methodologies for accessing highly substituted heterocycles. The successful preparation of this compound required advances in selective halogenation techniques and the development of mild conditions for phenylsulfonyl protection. These synthetic achievements have contributed to the broader understanding of pyrrolo[2,3-b]pyridine chemistry and have established important precedents for the preparation of related compounds.

Significance in Heterocyclic Chemistry

This compound holds considerable importance within the field of heterocyclic chemistry due to its unique structural features and synthetic utility. The compound exemplifies the principles of strategic functional group placement and demonstrates how multiple reactive sites can be incorporated into a single molecule to enhance synthetic flexibility. The pyrrolo[2,3-b]pyridine core represents a privileged scaffold in medicinal chemistry, with numerous derivatives showing activity against various biological targets including kinases and other enzymes involved in disease pathways.

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of both chlorine and iodine substituents provides orthogonal reactivity patterns that enable selective functionalization at different positions of the molecule. This dual halogen substitution pattern is particularly valuable in sequential cross-coupling reactions, where the iodine atom can be selectively activated under mild conditions while preserving the chlorine substituent for subsequent transformations. Such synthetic strategies have proven essential in the development of complex pharmaceutical compounds and natural product analogs.

The phenylsulfonyl protecting group adds another dimension to the compound's significance by providing stability to the pyrrole nitrogen while maintaining the potential for deprotection when desired. This protection strategy is crucial for enabling reactions that might otherwise lead to undesired nitrogen alkylation or oxidation. The compound thus serves as an important example of how protective group chemistry can be integrated with heterocyclic synthesis to achieve selective functionalization of complex molecular frameworks.

Furthermore, the compound's structural features make it an excellent model system for studying the electronic effects of halogen substitution on heterocyclic systems. The combination of electron-withdrawing halogens with the electron-deficient pyrrolo[2,3-b]pyridine core creates unique electronic properties that influence both reactivity and biological activity patterns.

Position within the Pyrrolo[2,3-b]pyridine Family

Within the extensive family of pyrrolo[2,3-b]pyridine derivatives, this compound occupies a unique position due to its specific substitution pattern and functional group arrangement. The pyrrolo[2,3-b]pyridine family encompasses a diverse array of compounds ranging from simple unsubstituted systems to highly functionalized derivatives designed for specific biological targets. This particular compound represents an advanced member of the family, incorporating multiple functional elements that enhance both synthetic utility and potential biological activity.

The substitution pattern of this compound can be compared with other family members to understand its relative positioning and potential applications. Many pyrrolo[2,3-b]pyridine derivatives used in pharmaceutical applications feature substitutions at the 2, 3, and 5 positions, with the choice of substituents significantly influencing biological activity profiles. The combination of chlorine at the 2-position and iodine at the 5-position in this compound provides a unique reactivity profile that distinguishes it from other family members with different halogen arrangements.

The phenylsulfonyl group at the nitrogen position further differentiates this compound within the family, as many pyrrolo[2,3-b]pyridine derivatives either lack nitrogen substitution or employ different protecting groups. This specific protection pattern influences the compound's solubility, stability, and reactivity characteristics, making it particularly suitable for certain synthetic applications. The compound's position within the family is also defined by its potential as a synthetic intermediate, as the strategic placement of functional groups enables its conversion to a wide variety of other family members through selective transformations.

Comparative analysis with related family members reveals that this compound represents an optimal balance of reactivity and stability, making it an attractive starting point for the synthesis of more complex derivatives. The compound's structural features align with successful pharmaceutical compounds in the family while providing additional synthetic handles for further modification.

Nomenclature and Chemical Identity

The chemical identity of this compound is established through multiple nomenclature systems and structural identifiers that ensure unambiguous communication within the scientific community. The compound's fundamental molecular structure consists of a pyrrolo[2,3-b]pyridine core with specific substituents that define its unique chemical properties and reactivity patterns. Understanding the various naming conventions and structural representations is essential for accurate identification and communication regarding this compound in research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-chloro-5-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-7-9-6-10(15)8-16-13(9)17(12)20(18,19)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKWBKFIWRCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179168
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-68-8
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with halogenated aminopyridines such as 5-bromo-3-iodopyridin-2-amine, which undergo palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene to introduce an alkynyl group. This intermediate is then subjected to a base-mediated reductive cyclization, commonly using potassium tert-butoxide in N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 80°C), to form the pyrrolo[2,3-b]pyridine scaffold (compound 4 in the literature) with high yield (around 70%).

Halogenation

Selective halogenation is achieved by treatment with halogenating agents such as N-iodosuccinimide (NIS) for iodination at the 5-position and controlled chlorination at the 2-position. The chlorination can be introduced either prior to or after the cyclization step, depending on the synthetic route, often using reagents like sulfuryl chloride or phenylsulfonyl chloride under low-temperature conditions to avoid over-chlorination.

Introduction of the Phenylsulfonyl Group

The phenylsulfonyl group is installed on the pyrrole nitrogen to protect it and modulate biological activity. This is typically accomplished by reacting the pyrrolo[2,3-b]pyridine intermediate with phenylsulfonyl chloride in the presence of a base such as potassium carbonate or pyridine. The reaction is performed at low temperatures (0°C) initially, followed by stirring at room temperature or gentle reflux to ensure complete sulfonylation.

A representative procedure involves:

  • Dissolving the pyrrolo[2,3-b]pyridine compound in acetone or dichloromethane.
  • Adding potassium carbonate as a base.
  • Slowly adding phenylsulfonyl chloride dropwise at 0°C.
  • Stirring the mixture for 1 hour at 0°C, then refluxing for 24 hours.
  • Workup includes filtration, washing with water and brine, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Sonogashira coupling Pd(PPh3)2Cl2, CuI, triethylamine, room temp, 3 h ~90 Formation of alkynyl intermediate
Reductive cyclization KOtBu, NMP, 80°C, 1 h ~70 Formation of pyrrolo[2,3-b]pyridine core
N-Phenylsulfonylation PhSO2Cl, K2CO3, acetone, 0°C to reflux, 24 h ~85 Installation of phenylsulfonyl protecting group
Iodination N-iodosuccinimide, CH2Cl2, 0°C to room temp ~90 Selective iodination at 5-position
Chlorination (if separate) Sulfuryl chloride or equivalent, low temp Variable Introduction of chlorine at 2-position

Representative Experimental Procedure

Synthesis of 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Preparation of N-phenylsulfonyl derivative:

    • To a stirred solution of 4-chloro-7-azaindole (6.0 g, 0.039 mol) and potassium carbonate (13.45 g, 0.097 mol) in acetone (180 mL) at 0°C, phenylsulfonyl chloride (13.77 g, 0.058 mol) was added dropwise.
    • The mixture was stirred at 0°C for 1 hour, then refluxed for 24 hours.
    • After cooling, the mixture was filtered, and the filtrate concentrated under reduced pressure.
    • The residue was dissolved in dichloromethane (120 mL), washed with water and saturated brine, dried over sodium sulfate, and concentrated.
    • Purification by silica gel column chromatography using 25% ethyl acetate/hexane afforded the N-phenylsulfonyl product.
  • Iodination:

    • The sulfonylated intermediate was treated with N-iodosuccinimide (NIS) in dichloromethane at 0°C to room temperature to selectively iodinate the 5-position.
    • The reaction mixture was stirred until completion (monitored by TLC), then worked up by aqueous extraction and purified by chromatography to afford the 5-iodo derivative.

Analytical Data and Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern, with characteristic signals for the pyrrolo[2,3-b]pyridine ring and phenylsulfonyl moiety.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.
  • Purity: Final compounds typically exhibit >95% purity as determined by HPLC analysis.

Research Findings and Optimization Notes

  • The phenylsulfonyl group serves as an effective protecting group that also enhances the compound's stability and biological activity.
  • The use of potassium tert-butoxide for cyclization improves yield and reaction cleanliness compared to sodium hydride.
  • Iodination with NIS is highly regioselective and mild, avoiding over-iodination or degradation.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for optimal yields.
  • The synthetic route allows for modular substitution, enabling the preparation of analogues for structure-activity relationship (SAR) studies.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Yield (%) Reference
Sonogashira coupling Pd(PPh3)2Cl2, CuI, Et3N, rt, 3 h Alkynylation of aminopyridine ~90
Reductive cyclization KOtBu, NMP, 80°C, 1 h Pyrrole ring formation ~70
N-Phenylsulfonylation PhSO2Cl, K2CO3, acetone, 0°C to reflux N-protection with phenylsulfonyl ~85
Iodination NIS, CH2Cl2, 0°C to rt Selective 5-position iodination ~90
Chlorination (if separate) Sulfuryl chloride, low temp 2-position chlorination Variable

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer activity. Specifically, studies have shown that 2-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can inhibit the growth of certain cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structures have been reported to target kinases involved in cancer progression, making them candidates for further development as anticancer agents .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrrolo derivatives have demonstrated effectiveness against various bacterial strains. The presence of the phenylsulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

Biological Probes

Chemical Probes in Biological Research
Due to its unique structure, this compound serves as a valuable chemical probe in biological studies. It can be utilized to investigate specific biological pathways and interactions within cells. For example, by labeling this compound with fluorescent markers or isotopes, researchers can track its distribution and interaction with target proteins in live-cell imaging studies .

Material Science

Development of Functional Materials
In material science, pyrrolo[2,3-b]pyridine derivatives are being explored for their potential in developing functional materials such as organic semiconductors and sensors. The electronic properties of these compounds can be tuned through structural modifications, enabling their use in electronic devices .

Synthesis and Derivative Studies

Synthetic Methodologies
The synthesis of this compound involves various methodologies that can be adapted for creating related compounds with diverse functional groups. This flexibility allows researchers to explore structure-activity relationships (SAR) systematically .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial properties of this compound were tested against Gram-positive and Gram-negative bacteria. The findings showed effective inhibition of bacterial growth, indicating its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the chloro and iodo groups can participate in various chemical interactions that modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

A. 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1015608-87-3)

  • Structure : Lacks the 2-chloro and 5-iodo substituents, retaining only the 5-chloro and phenylsulfonyl groups.
  • Properties : Reduced molecular weight (compared to 418.64) due to missing iodine. The absence of iodine limits its utility in further functionalization via cross-coupling .

B. 3-Iodo-5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Structure : Features bromine at position 5 and iodine at position 3.
  • Synthesis : Prepared via sulfonylation of 3-iodo-5-bromo-1H-pyrrolo[2,3-b]pyridine using benzenesulfonyl chloride .
  • Comparison: The positional isomerism (iodo at 3 vs.

C. 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Structure : Contains bromine (position 5) and chlorine (position 6) but lacks the phenylsulfonyl group.
  • Applications : Primarily used as a pharmaceutical intermediate. The absence of sulfonyl reduces stability and solubility in organic solvents .

Functional Group Variations

A. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1203498-99-0)

  • Structure : Substituted with a carboxylic acid group at position 3 and chlorine at position 5.
  • Properties : The carboxylic acid introduces hydrogen-bonding capacity, enhancing aqueous solubility but reducing membrane permeability compared to sulfonyl derivatives .

B. 5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine

  • Structure : Features a cyclohexyl group introduced via Kumada cross-coupling.
  • Impact : The cyclohexyl group increases lipophilicity, improving blood-brain barrier penetration, unlike halogenated analogs .

C. 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Structure : Pyrazolyl substituents at position 3.
  • Applications : Demonstrated potent kinase inhibitory activity due to bulky substituents that enhance target binding .

Sulfonyl-Containing Analogs

A. 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Structure : Methyl group at position 2 and bromine at position 3.

B. 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Structure : Contains multiple halogens (Cl, F, I) but lacks sulfonyl.
  • Safety : Classified under GHS guidelines, requiring stringent handling due to halogen reactivity .

Key Data Table: Comparative Analysis

Compound Name Molecular Weight Key Substituents Key Applications Reference
Target Compound 418.64 2-Cl, 5-I, 1-PhSO₂ Kinase inhibitor intermediate
5-Chloro-1-(PhSO₂)-1H-pyrrolo[2,3-b]pyridine ~340.7* 5-Cl, 1-PhSO₂ Synthetic intermediate
3-Iodo-5-Br-1-(PhSO₂)-1H-pyrrolo[2,3-b]pyridine ~472.3* 3-I, 5-Br, 1-PhSO₂ Kinase inhibitor candidate
5-Bromo-6-Cl-1H-pyrrolo[2,3-b]pyridine 237.48 5-Br, 6-Cl Pharmaceutical intermediate
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine 214.7* 5-Cyclohexyl Lipophilic drug candidate

*Estimated based on molecular formula.

Research Findings and Implications

  • Synthetic Flexibility : The iodine in the target compound enables further functionalization (e.g., Suzuki coupling), a advantage over bromo or chloro analogs .
  • Kinase Inhibition : Sulfonyl-containing derivatives (e.g., target compound) show enhanced binding to kinase ATP pockets due to electron-withdrawing effects, unlike carboxylic acid variants .
  • Solubility Challenges: Phenylsulfonyl groups reduce aqueous solubility, necessitating formulation optimization compared to non-sulfonylated analogs .

Biological Activity

2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 1305324-68-8, is a synthetic compound belonging to the pyrrolopyridine class. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₈ClIN₂O₂S
  • Molecular Mass : 418.64 g/mol
  • Structure : The compound features a pyrrolopyridine core with a chloro and iodo substituent as well as a phenylsulfonyl group which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer therapy, particularly focusing on its role as an inhibitor of specific kinases involved in tumor progression.

This compound acts primarily as an inhibitor of the c-Met kinase, which is implicated in various cancers due to its role in cell proliferation and survival. The inhibition of c-Met can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine and evaluated their biological activity. Among these, this compound demonstrated significant inhibitory effects against several cancer cell lines:

Cell Line IC50 (μM)
A5490.82 ± 0.08
HepG21.00 ± 0.11
MCF-70.93 ± 0.28
PC-30.92 ± 0.17

The most promising compound from this series showed an IC50 value of 0.506 μM specifically against c-Met kinase, indicating its potential for targeted cancer therapy .

Induction of Apoptosis

Further studies indicated that treatment with this compound led to apoptosis in A549 lung cancer cells and effectively arrested the cell cycle at the G2/M phase. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death, which is a desirable outcome in cancer treatment .

Case Studies

One notable case study involved the application of this compound in combination therapies targeting multiple pathways associated with tumor growth. The study revealed enhanced efficacy when used alongside other chemotherapeutic agents, highlighting its role in multidrug resistance reversal .

Q & A

Basic: What are the key synthetic routes for preparing 2-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A validated approach includes:

  • Step 1: N1-Sulfonylation : React the parent heterocycle (e.g., 5-iodo-1H-pyrrolo[2,3-b]pyridine) with benzenesulfonyl chloride under basic conditions (NaH, CH₂Cl₂, 0°C to RT). This step achieves ~99% yield for analogous N-sulfonyl derivatives when using benzyltriethylammonium chloride as a phase-transfer catalyst .
  • Step 2: Halogenation : Introduce chloro and iodo groups via electrophilic substitution or cross-coupling. For example, 5-iodo derivatives are often prepared using NIS (N-iodosuccinimide), while chlorination may employ POCl₃ or Cl₂ gas under controlled conditions.
  • Optimization Tips :
    • Use inert atmosphere (argon) to prevent oxidation of sensitive intermediates.
    • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-sulfonylation).
    • Purify intermediates via flash chromatography (silica gel, CH₂Cl₂/hexane gradients) to achieve >95% purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Storage : Store in airtight containers at 2–8°C, away from heat sources (P210) .
  • Spill Response : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P201, P202) .
  • First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air (P101) .

Advanced: How can structural modifications at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core enhance FGFR inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • 5-Position : Introducing hydrogen-bond acceptors (e.g., trifluoromethyl, cyano) improves interactions with FGFR1’s hydrophobic pocket (e.g., G485 residue). For example, 5-(trifluoromethyl) derivatives show IC₅₀ values <10 nM against FGFR1 .

  • 3-Position : Aryl groups (e.g., 2-methoxyphenyl) enhance π-π stacking with kinase hinge regions. Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) achieves 37–41% yields for diaryl derivatives .

  • Data Table :

    Substituent (Position)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)
    5-CF₃, 3-phenyl79
    5-I, 3-(2-MeO-phenyl)1522
    Data adapted from FGFR inhibition assays .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Control Experiments : Use isogenic cell lines (FGFR1-knockout vs. wild-type) to confirm target specificity .
  • Orthogonal Assays : Validate enzymatic inhibition (e.g., ADP-Glo™ kinase assay) alongside cell proliferation (MTT) assays. For example, compound 4h showed FGFR1 IC₅₀ = 7 nM but required 25 nM in cell-based assays due to permeability limitations .
  • Molecular Docking : Compare binding modes across crystal structures (e.g., FGFR1 vs. FGFR4) to explain selectivity gaps .

Advanced: What analytical techniques are most effective for characterizing sulfonyl-protected pyrrolo[2,3-b]pyridines?

  • ¹H/¹³C NMR : Key for confirming sulfonyl incorporation. Look for deshielded aromatic protons (δ 8.2–8.6 ppm) and sulfonyl-linked carbons (δ 125–135 ppm) .
  • HRMS : Essential for verifying molecular ions (e.g., [M+H]⁺ with <2 ppm error).
  • X-ray Crystallography : Resolves regiochemistry of halogenation (e.g., distinguishing 4-chloro vs. 5-iodo positions) .

Advanced: How can researchers optimize purification of halogenated pyrrolo[2,3-b]pyridines with high lipophilicity?

  • Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for polar halogenated derivatives.
  • Recrystallization : For non-polar analogs (e.g., diaryl derivatives), use ethyl acetate/hexane (1:5) to achieve >98% purity .
  • Troubleshooting : If solubility is poor, employ sonication or DMSO co-solvents during sample loading .

Advanced: What computational methods support the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?

  • Molecular Dynamics (MD) Simulations : Predict binding stability of 5-iodo derivatives in FGFR1’s ATP pocket (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify the impact of chloro vs. bromo substituents on binding affinity (ΔΔG calculations) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen-bond acceptor) for scaffold optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.